molecular formula C16H9FN2O2 B6462684 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one CAS No. 2549066-36-4

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one

Cat. No. B6462684
CAS RN: 2549066-36-4
M. Wt: 280.25 g/mol
InChI Key: AAARFFFFPHTPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzodiazole and a chromenone moiety. Benzodiazole is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Chromenone, on the other hand, is a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring with a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure characteristic of both benzodiazole and chromenone compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could influence its electronegativity and polarity .

Scientific Research Applications

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, nucleic acids, and other biomolecules. It has also been used to study enzyme inhibition, protein-protein interactions, and signal transduction. This compound has been used to study the effects of drugs on cells and tissues, as well as to study the effects of drugs on gene expression.

Mechanism of Action

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one is a small molecule that binds to proteins and other biomolecules. It binds to the active site of enzymes, which can then inhibit their activity. It also binds to proteins that are involved in signal transduction, which can affect the activity of these proteins. Finally, it binds to nucleic acids, which can affect gene expression.
Biochemical and Physiological Effects
This compound has been used to study the effects of drugs on cells and tissues. It has been shown to inhibit the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes. It has also been shown to affect the activity of proteins involved in signal transduction, as well as to affect gene expression.

Advantages and Limitations for Lab Experiments

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one has several advantages for laboratory experiments. It is a small molecule that is easily synthesized and can be used to study a wide range of biological processes. It is also relatively non-toxic and has a low cost. However, it is not very stable and can degrade over time.

Future Directions

There are several potential future directions for research using 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one. It could be used to develop more effective drugs for treating diseases, as well as to study the effects of drugs on gene expression. It could also be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, it could be used to study the effects of drugs on cells and tissues, as well as to study protein-protein interactions and signal transduction.

Synthesis Methods

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one can be synthesized in a variety of ways. The most common method is using the reaction of 1,3-dichloro-6-fluoro-2H-chromen-2-one with 1H-1,3-benzodiazole in the presence of a base and a catalyst. This reaction produces this compound as the main product, with minor side products. Other methods of synthesis include the reaction of 2-chloro-6-fluoro-1H-benzimidazole with 1H-1,3-benzodiazole, or the reaction of 6-fluoro-2H-chromen-2-one with 1H-1,3-benzodiazole in the presence of an acid catalyst.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-fluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARFFFFPHTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.